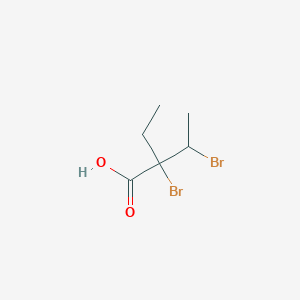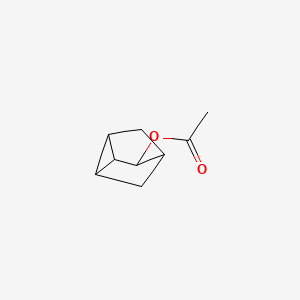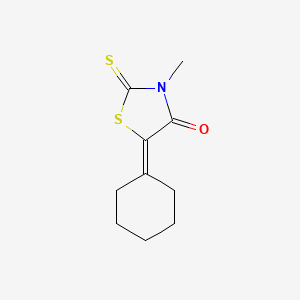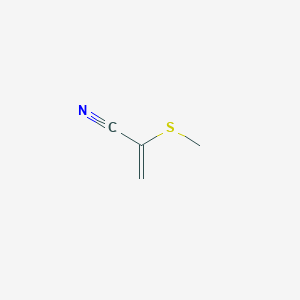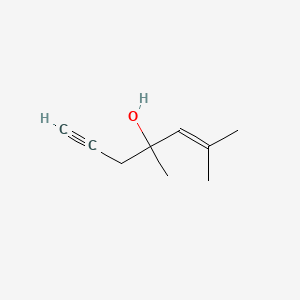
4,6-Dimethylhept-5-en-1-yn-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylhept-5-en-1-yn-4-ol is an organic compound with the molecular formula C9H14O. It is a member of the enynol family, characterized by the presence of both alkene and alkyne functional groups along with a hydroxyl group. This compound is of significant interest in organic synthesis due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethylhept-5-en-1-yn-4-ol typically involves the reaction of t-butylacetylene with acrolein. The process begins with the deprotonation of t-butylacetylene using a proton-extracting agent such as an organometallic compound or metallic lithium to form t-butylacetylide. This intermediate then reacts with acrolein at temperatures ranging from -40°C to +20°C to yield the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized using a batch-flow hybrid process. This method involves consecutive organometallic steps without the need for in-line purification. The process includes metalation by n-butyllithium, followed by the addition of acrolein, and a Grignard reaction, resulting in high yields of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethylhept-5-en-1-yn-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethylhept-5-en-1-yn-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4,6-Dimethylhept-5-en-1-yn-4-ol involves its interaction with molecular targets such as enzymes. For instance, in the synthesis of terbinafine, the compound acts as a key intermediate that undergoes further transformations to inhibit the biosynthesis of ergosterol in fungi by targeting the enzyme squalene epoxidase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6-Dimethylhept-1-en-4-yn-3-ol: Another enynol with similar structural features but different positional isomerism.
4,4-Dimethylhept-1-en-6-yne: A compound with a similar carbon skeleton but different functional group positions
Uniqueness
4,6-Dimethylhept-5-en-1-yn-4-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical production.
Eigenschaften
CAS-Nummer |
14168-33-3 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
4,6-dimethylhept-5-en-1-yn-4-ol |
InChI |
InChI=1S/C9H14O/c1-5-6-9(4,10)7-8(2)3/h1,7,10H,6H2,2-4H3 |
InChI-Schlüssel |
XPAQNIOAWARFAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(C)(CC#C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


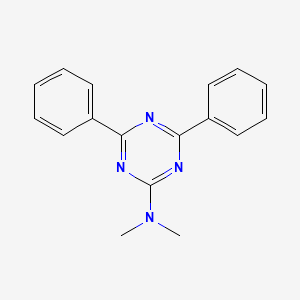
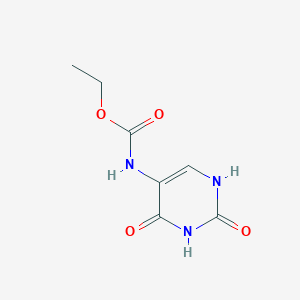
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
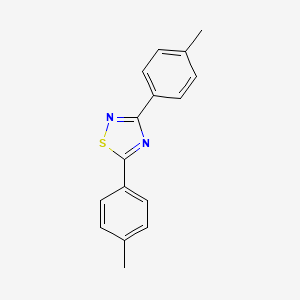
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
